8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
Overview
Description
PRN-1371 is an irreversible covalent pan-FGFR inhibitor (IC50s = 0.7, 1.3, 4.4, and 19.3 nM for FGFR-1, -2, -3, and -4, respectively). It is selective for FGFR over VEGFR2 (IC50 = 705 nM) and a panel of 250 kinases (IC50s = >1 µM for all) but does inhibit colony stimulating factor 1 receptor (CSF1R) activity by greater than 90% at 1 µM. PRN-1371 inhibits proliferation in a panel of ten cancer cell lines containing various FGFR mutants (IC50s = 2-231 nM) and induces apoptosis in SNU-16 gastric and RT4 bladder cancer cells (EC50s = 15.9 and 11.8 nM, respectively). It reduces tumor growth in an SNU-16 mouse xenograft model and a patient-derived xenograft (PDX) mouse model of liver cancer when administered at a dose of 15 mg/kg twice per day.
PRN-1371 is a covalent, irreversible, highly selective FGFR1, 2, 3 and 4 inhibitor. PRN1371 inhibits all four FGFR isoforms and blocks aberrant FGFR kinase signaling. This broad profile is suitable to treat many tumor types, including but not limited to urothelial, squamous lung, gastric and hepatocellular carcinoma
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents : A study synthesized novel pyrazolopyrimidines derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities, contributing to the understanding of structure-activity relationships in anticancer research (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their reactions with various compounds led to the creation of substituted pyridine derivatives with significant antitumor and antimicrobial activities (Riyadh, 2011).
Heterocyclic Synthesis Applications : A study focused on the treatment of enaminone derivatives to produce various heterocyclic compounds, demonstrating the compound's utility in creating diverse molecular structures (Ho, 2007).
Synthesis of New Heterocycles with Antimicrobial Activity : This research synthesized new compounds incorporating the pyrazolopyridine moiety and evaluated their antimicrobial properties (Abu-Melha, 2013).
Anticancer Activity of 5-Deaza Analogues : The synthesis of 5-deaza analogues of aminopterin and folic acid demonstrated significant in vitro and in vivo anticancer activity, highlighting the potential therapeutic applications of similar compounds (Su et al., 1986).
Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives : This study synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their in vitro antitumor activity, demonstrating potent antitumor effects in animal models (Gineinah et al., 2013).
properties
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXMSRTTHLNKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one | |
CAS RN |
1802929-43-6 | |
Record name | PRN-1371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802929436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRN-1371 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3OPE9IA3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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